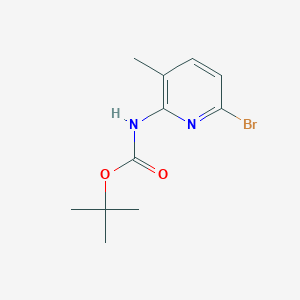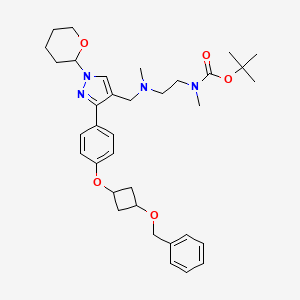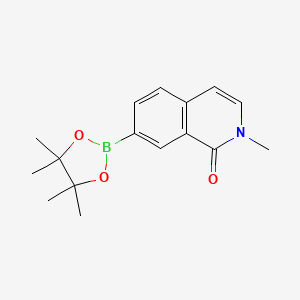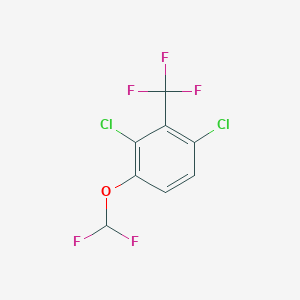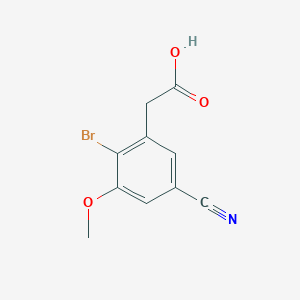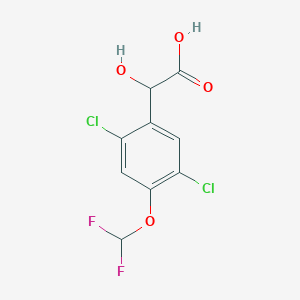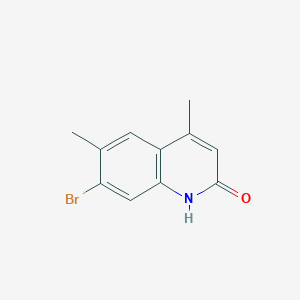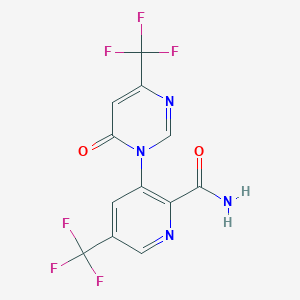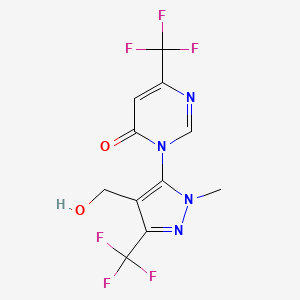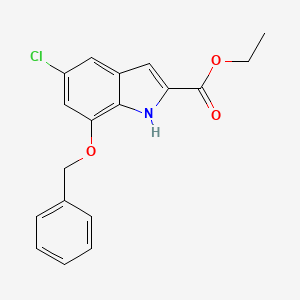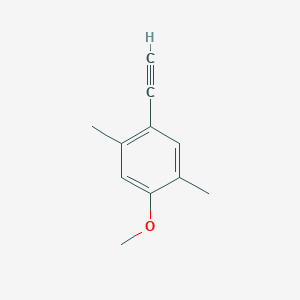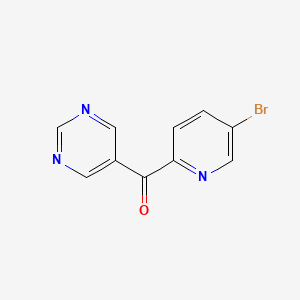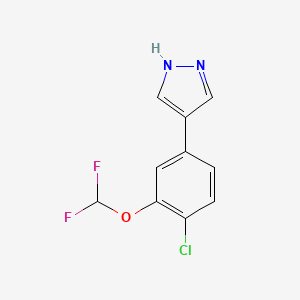
4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole
Übersicht
Beschreibung
4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole (4CDFP) is an organofluorine compound with a wide range of applications in synthetic organic chemistry and scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in a variety of chemical transformations, such as the synthesis of heterocycles, the preparation of polymers, and the preparation of organometallic compounds. In addition, 4CDFP has been used as a probe for the study of enzyme-catalyzed reactions and for the investigation of the mechanism of action of medicinal agents.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis
Research on NH-pyrazoles, similar in structure to 4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole, reveals significant insights into their tautomerism and crystal structures. Studies such as those by Cornago et al. (2009) have shown that compounds with a phenol residue, akin to the difluoromethoxy group in our compound of interest, can form complex hydrogen bond patterns, influencing their solid-state structures and tautomerism both in solution and in the solid state. This detailed structural analysis aids in understanding the molecular behavior of such compounds, which is crucial for their potential applications in various scientific fields (Cornago et al., 2009).
Crystal Structure Characterization
The work of Loh et al. (2013) on N-substituted pyrazolines, which are structurally related to 4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole, provides valuable data on their crystal structures. Such research is essential for understanding the molecular conformation and the impact of different substituents on the pyrazole core. These insights are instrumental in the development of pyrazole-based compounds for various scientific applications, including material science and pharmaceuticals (Loh et al., 2013).
Chemical Reactivity and Synthesis
Research into the synthesis and reactivity of pyrazole derivatives, such as the work by Abularrage et al. (2020) on 4-fluoro-4-methyl-4H-pyrazoles, sheds light on the methodologies for introducing functional groups and modifying the pyrazole scaffold. Understanding the reactivity and stability of such compounds in biological conditions is crucial for their application in drug design and other areas of chemical research (Abularrage et al., 2020).
Computational Design and Activity Prediction
The computational design and activity prediction of pyrazole derivatives, as studied by Singh et al. (2009), are pivotal in the rational design of new compounds with desired biological or chemical properties. Such computational studies facilitate the prediction of molecular interactions, stability, and reactivity, which are essential for developing new materials, catalysts, or therapeutic agents (Singh et al., 2009).
Antimicrobial and Antioxidant Activities
Research into the biological activities of pyrazole derivatives, such as the study by Prathap et al. (2014) on (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives, highlights the potential of these compounds in therapeutic applications. The study of their antimicrobial and antioxidant properties is crucial for the development of new drugs and chemical agents with specific biological activities (Prathap et al., 2014).
Eigenschaften
IUPAC Name |
4-[4-chloro-3-(difluoromethoxy)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2O/c11-8-2-1-6(7-4-14-15-5-7)3-9(8)16-10(12)13/h1-5,10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPIWRBAYVRLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN=C2)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




